molecular formula C21H21N3O4 B2671438 N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide CAS No. 2034384-24-0

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2671438
CAS No.: 2034384-24-0
M. Wt: 379.416
InChI Key: TWRZMSWYNKUKLS-UHFFFAOYSA-N
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Description

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide is a structurally complex molecule featuring a pyrrolo[3,4-b]pyridine core fused with a 4-phenyloxane moiety. The synthesis of analogous compounds often employs multi-step reactions, including Vilsmeier-Haack formylation, Wittig-Horner olefination, and catalytic reductions, as seen in the preparation of related pyrrolo-fused systems like Ramelteon . Notably, the 4-phenyloxane substituent in this compound introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-16-7-4-10-22-17(16)19(26)24(18)12-11-23-20(27)21(8-13-28-14-9-21)15-5-2-1-3-6-15/h1-7,10H,8-9,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZMSWYNKUKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor, often under conditions that promote ring closure, such as heating or the use of catalysts.

    Introduction of the Carboxamide Group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations (7 to 712 nM) . This suggests that N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide may share similar properties.

Cancer Therapy

Given its promising anticancer activity, this compound is being investigated as a lead candidate for developing new cancer therapies targeting FGFR signaling pathways. The ability to inhibit cell proliferation and migration makes it a candidate for further optimization in drug development.

Inflammatory Diseases

Beyond oncology, compounds with similar structural motifs have been explored for their anti-inflammatory properties. The modulation of specific signaling pathways could also position this compound as a potential therapeutic agent in treating inflammatory diseases.

Case Studies

StudyFindings
Synthesis and Evaluation Derivatives showed significant inhibition of FGFRs; compound 4h demonstrated IC50 values ranging from 7 to 712 nM against FGFR1–4 .
In Vitro Studies Induced apoptosis in breast cancer cell lines; effective at a concentration of 6.25 μM .
Molecular Dynamics Confirmed binding interactions with AKT1 and MAPK3; suggested potential for further development .

Mechanism of Action

The mechanism by which N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide, the following table compares its structural and synthetic features with those of analogous compounds derived from recent literature and patents:

Compound Core Structure Key Substituents Synthetic Pathway Therapeutic Relevance
This compound (Target Compound) Pyrrolo[3,4-b]pyridine 4-Phenyloxane carboxamide, ethyl linker Multi-step synthesis involving cyclization and carboxamide coupling (hypothesized) Potential CNS modulation (inferred)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, cyano-pyrimidine, morpholine-ethoxy Multi-component coupling, fluorination, and carboxamide functionalization Kinase inhibition (e.g., oncology targets)
Ramelteon (Reference Compound) Indeno[5,4-b]furan Propionamide, dihydrobenzofuran Wittig-Horner olefination, catalytic reduction, chiral resolution MT1/MT2 melatonin receptor agonist (insomnia)

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrolo[3,4-b]pyridine core differs from the pyrrolo[1,2-b]pyridazine in the patent compound , which introduces distinct electronic and steric environments. Pyrrolo[3,4-b]pyridine systems are less common in literature, suggesting unique reactivity or target selectivity. Ramelteon’s indeno-furan scaffold emphasizes planar aromaticity, favoring GPCR binding , whereas the target compound’s bicyclic system may prioritize solubility via the oxane ring.

Substituent Impact :

  • The 4-phenyloxane group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to Ramelteon’s dihydrobenzofuran (logP ~2.8). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The patent compound’s trifluoromethyl and morpholine-ethoxy groups confer metabolic stability and solubility, traits absent in the target compound, highlighting trade-offs in drug design.

Synthetic Complexity :

  • The target compound’s synthesis likely avoids chromatographic purification steps, similar to Ramelteon’s streamlined process , whereas the patent compound employs fluorination and multi-component reactions, increasing cost and complexity .

Research Findings and Implications

  • Pharmacokinetic Predictions : The 4-phenyloxane moiety may reduce first-pass metabolism due to steric hindrance of cytochrome P450 enzymes, a hypothesis supported by studies on analogous oxane-containing drugs .

Biological Activity

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article summarizes the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[3,4-b]pyridine moiety. Its IUPAC name is this compound. The molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of 314.34 g/mol.

Research indicates that compounds containing the pyrrolo[3,4-b]pyridine structure may exhibit their biological activity through multiple mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cancer cell proliferation and survival. For instance, its interaction with AKT (a serine/threonine kinase) suggests potential pathways for inducing apoptosis in cancer cells .
  • Cytotoxic Effects : In vitro studies have shown that related compounds can induce cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7 breast cancer cells. For example, a related pyrrolo compound demonstrated significant cytotoxicity at concentrations as low as 6.25 μM .
  • Binding Affinity : Molecular docking studies have revealed moderate to strong binding affinities with proteins associated with cancer progression, indicating potential therapeutic targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound NameCell Line TestedConcentration (μM)Observed EffectReference
Compound 1fMDA-MB-2316.25Cytotoxic
Compound XMCF-710Apoptosis Induction
Compound YTNBC5Growth Inhibition

Case Studies

Several case studies have highlighted the efficacy of pyrrolo derivatives in cancer treatment:

  • Breast Cancer Study : A study focusing on pyrrolo derivatives reported that specific compounds significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via AKT pathway modulation .
  • Molecular Dynamics Simulations : These simulations have further elucidated the interactions between these compounds and target proteins, reinforcing their potential as therapeutic agents against malignancies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of pyrrolo-pyridine intermediates and coupling with oxane-carboxamide derivatives. For example, analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (DMF, N-methylmorpholine) with yields ranging from 63% to 95% . Key factors include temperature control (e.g., 0°C to room temperature for coupling steps) and catalyst selection (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine for activating carboxyl groups) .
StepReactants/ConditionsYield (%)Characterization (e.g., NMR, X-ray)
1Cyclization of pyrrolo-pyridine89–951H NMR (δ 2.5–3.5 ppm for methyl groups)
2Oxane-carboxamide coupling63–90X-ray crystallography (R factor = 0.054–0.182)

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and bond lengths (mean C–C = 0.004–0.005 Å) . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., phenyl groups at δ 7.2–7.8 ppm).
  • HPLC-MS : For purity assessment (>95% by area normalization) .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict transition states and intermediates. For example, ICReDD’s workflow combines computational screening (e.g., Gibbs free energy profiles) with experimental validation to reduce trial-and-error steps . Virtual simulations of coupling reactions (e.g., amide bond formation) can identify optimal solvents (DMF vs. THF) and catalysts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based).
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., pyrrolo-pyrimidines with antitumor activity) .
  • Molecular Dynamics (MD) Simulations : Assess binding mode consistency with target proteins (e.g., kinase domains) .

Q. How do steric and electronic effects of substituents (e.g., phenyloxane) influence reactivity or target binding?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., 4-phenyloxane) may hinder rotational freedom, as shown in X-ray structures with dihedral angles >30° .
  • Electronic Effects : Electron-withdrawing substituents (e.g., carbonyl groups) enhance electrophilicity in Michael addition reactions, critical for covalent inhibitor design .
  • Case Study : Substituting ethyl with propyl chains in analogous compounds reduced enzymatic inhibition by 40%, highlighting steric sensitivity .

Experimental Design & Data Analysis

Q. What factorial design principles apply to optimizing reaction conditions for derivatives of this compound?

  • Methodological Answer : Use a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Factors : Temperature (Level 1: 25°C; Level 2: 50°C), Solvent (Level 1: DMF; Level 2: DMSO).
  • Response Variables : Yield, Purity.
  • Outcome : Interactions between temperature and solvent polarity may reveal non-linear effects on cyclization efficiency .

Q. How can membrane separation technologies improve purification post-synthesis?

  • Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively retain unreacted intermediates while allowing the target compound (MW ~500–600 g/mol) to pass. This reduces reliance on silica gel chromatography, improving scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.